2-Azabicyclo[2.2.2]octane 2-Azabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.: 280-38-6
VCID: VC2308191
InChI: InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
SMILES: C1CC2CCC1CN2
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

2-Azabicyclo[2.2.2]octane

CAS No.: 280-38-6

Cat. No.: VC2308191

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[2.2.2]octane - 280-38-6

Specification

CAS No. 280-38-6
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name 2-azabicyclo[2.2.2]octane
Standard InChI InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
Standard InChI Key KPUSZZFAYGWAHZ-UHFFFAOYSA-N
SMILES C1CC2CCC1CN2
Canonical SMILES C1CC2CCC1CN2

Introduction

Chemical Structure and Properties

Physical Properties

2-Azabicyclo[2.2.2]octane consists of a nitrogen atom incorporated into a bicyclic framework, creating a tertiary amine positioned at the bridgehead of the bicyclic structure . Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 2-Azabicyclo[2.2.2]octane

PropertyValueSource
Molecular FormulaC₇H₁₃N
Molecular Weight111.18 g/mol
CAS Number280-38-6
Physical StateSolid
ColorWhite to off-white
Melting PointNot specified in sources-
Boiling PointNot specified in sources-

The hydrochloride salt (2-Azabicyclo[2.2.2]octane hydrochloride) has a molecular formula of C₇H₁₄ClN and a molecular weight of 147.65 g/mol .

Chemical Properties

The chemical reactivity of 2-azabicyclo[2.2.2]octane is primarily associated with the nitrogen atom, which can participate in various reactions typical of tertiary amines. The compound's bicyclic structure contributes to its stability and provides a scaffold for further functionalization.

Key chemical identifiers include:

  • InChI: InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2

  • InChIKey: KPUSZZFAYGWAHZ-UHFFFAOYSA-N

  • SMILES: C1CC2CCC1CN2

The compound can undergo various chemical reactions, including:

  • Oxidation reactions introducing oxygen functionalities

  • Reduction reactions removing oxygen functionalities or reducing double bonds

  • Nucleophilic substitution reactions where nucleophiles replace leaving groups

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-azabicyclo[2.2.2]octane and its derivatives. While the search results don't provide a comprehensive synthesis protocol for the parent compound, they do offer insights into the preparation of related derivatives.

One approach to synthesizing derivatives involves cyclization of appropriate precursors under controlled conditions. The intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide can form the bicyclic ring system. Industrial production often employs batchwise processes with precise control of reaction conditions, including temperature and pH.

For 2-azabicyclo[2.2.2]octane sulfonamides, a synthetic route utilizing a Diels-Alder reaction has been described. This involves the reaction of commercially available aldehydes, p-anisidine, and 2-cyclohexen-1-one with bismuth nitrate pentahydrate in anhydrous DMF under microwave conditions . The resulting diastereomers can be separated by flash column chromatography, followed by deprotection and functionalization steps .

Biological Activity and Applications

Medicinal Applications

2-Azabicyclo[2.2.2]octane derivatives have demonstrated promising activities in several therapeutic areas:

Analgesic Activity: Derivatives of 2-azabicyclo[2.2.2]octane have been investigated as analgesics. For instance, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane has shown significant analgesic activity with an ED50 of 3.1 mg/kg . These compounds are structural analogues of prodine-type analgetics where the conformation of the piperidine ring is restricted in the boat form using the 2-azabicyclo(2.2.2)octane nucleus .

Neurological Applications: Compounds derived from 2-azabicyclo[2.2.2]octane have exhibited activity at nicotinic acetylcholine receptors. Similar compounds, such as 2-azabicyclo[3.2.1]octanes, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors.

Alzheimer's Disease Therapy: 2-Azabicyclo[2.2.2]octane sulfonamides have been developed as selective inhibitors of the presenilin-1 (PSEN-1) gamma-secretase complex, which is implicated in Alzheimer's disease . These compounds displayed low nanomolar potency against the PSEN1 complex and high selectivity versus PSEN2 complexes .

Research Applications

Beyond medicinal applications, 2-azabicyclo[2.2.2]octane serves various research purposes:

Chemical Research: The compound functions as a key intermediate in the synthesis of complex organic molecules.

Pharmacological Studies: Its rigid structure makes it valuable for structure-activity relationship studies in drug development .

Spectroscopic Research: The photoelectron spectra of 2-ethoxycarbonyl-2-azabicyclo[2.2.2]octane derivatives have been studied to understand electronic interactions, particularly between the nitrogen lone-pair and carbonyl oxygen .

Derivatives and Analogues

Several derivatives and analogues of 2-azabicyclo[2.2.2]octane have been synthesized and studied. Table 2 provides a comparison of 2-azabicyclo[2.2.2]octane with some structurally related compounds.

Table 2: Comparison of 2-Azabicyclo[2.2.2]octane with Similar Compounds

CompoundStructureKey DifferenceApplications
2-Azabicyclo[2.2.2]octaneBicyclic with N at position 2Reference compoundVarious medicinal applications
2-Azabicyclo[3.2.1]octaneDifferent ring size and arrangementModified bicyclic frameworkDrug discovery, total synthesis
8-Azabicyclo[3.2.1]octaneN at position 8Found in tropane alkaloidsComponent of natural products
2-Azabicyclo[2.2.2]octane hydrochlorideSalt formAddition of HClEnhanced stability and solubility
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octaneProtected amine and hydroxyl groupAdditional functional groupsSynthetic intermediate

Notable derivatives include:

2-Azabicyclo[2.2.2]octane hydrochloride: The hydrochloride salt form is commonly used in research and commercial applications, with improved stability and handling properties .

2-Azabicyclo[2.2.2]octane-2-carboxylic acid derivatives: These compounds include functionalized versions with additional reactive groups that can serve as intermediates in more complex syntheses .

Sulfonamide derivatives: 2-Azabicyclo[2.2.2]octane sulfonamides have been developed as selective gamma-secretase inhibitors with potential applications in Alzheimer's disease therapy .

Current Research and Future Directions

Current research on 2-azabicyclo[2.2.2]octane focuses on several promising areas:

CNS-Active Compounds: Development of brain-permeable derivatives for treating neurological disorders. Recent studies have focused on creating compounds with balanced pharmacokinetic properties, including good brain penetration and appropriate binding characteristics .

Selective Enzyme Inhibitors: Design of derivatives that selectively target specific enzymes. For instance, 2-azabicyclo[2.2.2]octane sulfonamides have been developed as selective inhibitors of the PSEN1-APH1B gamma-secretase complex .

Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity. These studies are crucial for optimizing compound efficacy and selectivity .

Table 3 summarizes some key research findings related to 2-azabicyclo[2.2.2]octane derivatives.

Table 3: Key Research Findings for 2-Azabicyclo[2.2.2]octane Derivatives

Compound TypeKey FindingPotential ApplicationReference
Prodine analogues2-Methyl-6-trans-phenyl-6-cis-propionoxy derivative showed ED50 of 3.1 mg/kgAnalgesic development
Sulfonamide derivativesCompound (+)-13b displayed 5.5 nM potency towards PSEN1-APH1B complexAlzheimer's disease therapy
Photoelectron spectroscopy studiesSignificant interaction observed between nitrogen lone-pair and carbonyl oxygenUnderstanding electronic structure
2-Azabicyclo[2.2.2]octane hydrochlorideCharacterized hazard profile (H302, H315, H319, H335)Safety assessment for research use

Future research directions may include:

  • Development of more selective ligands for specific receptor subtypes

  • Exploration of 2-azabicyclo[2.2.2]octane as a bioisostere in drug design

  • Investigation of additional therapeutic applications beyond current uses

  • Improvement of synthetic routes for industrial-scale production

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